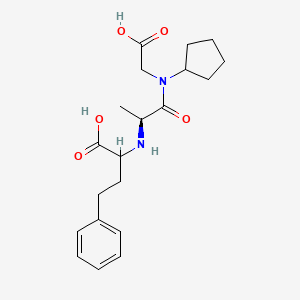
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine involves multiple steps. One common method includes the reductive alkylation of alanylproline by the sodium salt of 2-oxo-4-phenylbutenoic acid, using sodium cyanoborohydride and sodium borohydride as reducing agents . The products are then separated chromatographically.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process typically involves large-scale synthesis using similar reductive alkylation techniques, followed by purification steps to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The compound exerts its effects primarily by inhibiting the activity of angiotensin-converting enzyme (ACE). This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in lowered blood pressure . The molecular targets include ACE, and the pathways involved are related to the renin-angiotensin-aldosterone system.
類似化合物との比較
Similar Compounds
Enalaprilat: Chemically described as (S)-1-[N-(1-carboxy-3-phenylpropyl)-L-alanyl]-L-proline dihydrate.
Uniqueness
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine is unique due to its specific structure, which allows it to interact with ACE more effectively than some other inhibitors. This unique interaction results in a higher potency and longer duration of action compared to similar compounds .
特性
CAS番号 |
84126-66-9 |
|---|---|
分子式 |
C20H28N2O5 |
分子量 |
376.4 g/mol |
IUPAC名 |
2-[[(2S)-1-[carboxymethyl(cyclopentyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C20H28N2O5/c1-14(19(25)22(13-18(23)24)16-9-5-6-10-16)21-17(20(26)27)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-17,21H,5-6,9-13H2,1H3,(H,23,24)(H,26,27)/t14-,17?/m0/s1 |
InChIキー |
MPRNOVFXJNIGAL-MBIQTGHCSA-N |
異性体SMILES |
C[C@@H](C(=O)N(CC(=O)O)C1CCCC1)NC(CCC2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C(=O)N(CC(=O)O)C1CCCC1)NC(CCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


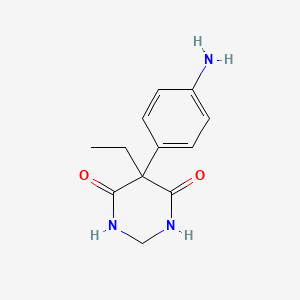


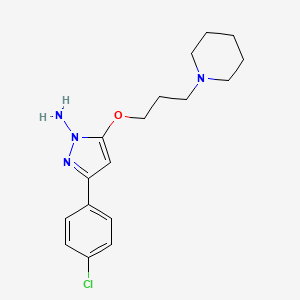

![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
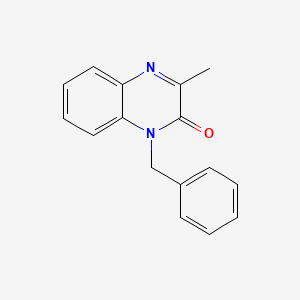
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
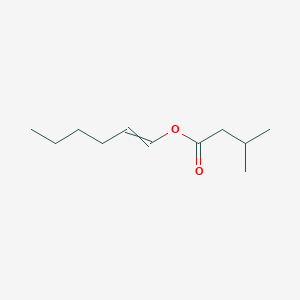
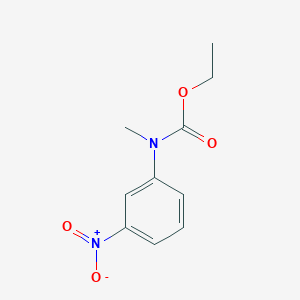
![1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14421304.png)
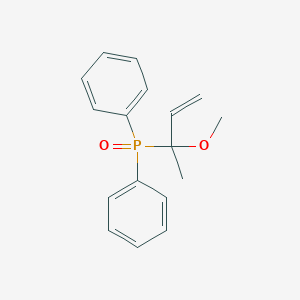
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine](/img/structure/B14421309.png)

